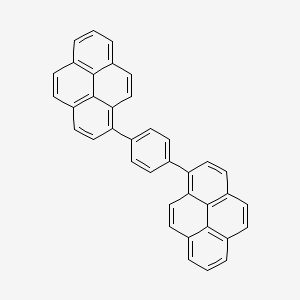

1,4-Di(pyren-1-yl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-pyren-1-ylphenyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H22/c1-3-25-11-13-29-15-19-31(33-21-17-27(5-1)35(25)37(29)33)23-7-9-24(10-8-23)32-20-16-30-14-12-26-4-2-6-28-18-22-34(32)38(30)36(26)28/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJYNFWMKNYNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634756 | |

| Record name | 1,1'-(1,4-Phenylene)dipyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475460-77-6 | |

| Record name | 1,1'-(1,4-Phenylene)dipyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Di(pyren-1-yl)benzene

This guide provides a comprehensive technical overview for the synthesis of 1,4-di(pyren-1-yl)benzene, a fluorescent polycyclic aromatic hydrocarbon (PAH) with significant applications in organic electronics. The content herein is curated for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols, mechanistic insights, and practical guidance.

Introduction: The Significance of this compound

This compound is a prominent member of the pyrene-based organic materials family. These materials are of considerable interest due to their unique photophysical and electronic properties, including strong fluorescence and high charge carrier mobility.[1][2] The pyrene moiety, a blue-light-emitting chromophore, offers excellent chemical stability, making its derivatives, such as this compound, attractive building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.[1][2] The arrangement of the two pyrene units on the central benzene ring dictates the electronic communication between them, influencing the material's overall performance in electronic devices.[3]

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.[4] This guide will focus on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for this transformation.

Core Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[4] For the synthesis of this compound, this involves the reaction of pyrene-1-boronic acid with 1,4-dibromobenzene.

The catalytic cycle, a fundamental concept in understanding this reaction, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1,4-dibromobenzene) to form a Pd(II) complex.

-

Transmetalation: The organoboron species (pyrene-1-boronic acid), activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is crucial for the efficiency and success of the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar di(pyren-1-yl)benzene isomers.[5]

Materials:

-

1,4-Dibromobenzene

-

Pyrene-1-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol

-

Deionized Water

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 1,4-dibromobenzene (1.0 mmol, 236 mg).

-

Add pyrene-1-boronic acid (2.2 mmol, 541 mg).[5]

-

Add potassium carbonate (4.0 mmol, 552 mg).[5]

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).[5]

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.[5]

-

Under the inert atmosphere, add a solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL) to the reaction flask.[5]

Reaction Execution:

-

Stir the reaction mixture and heat to reflux (approximately 85-90 °C) for 24 hours.[5]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with dichloromethane (DCM) and wash with deionized water to remove inorganic salts.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/DCM gradient) to isolate the pure this compound.

Quantitative Data Summary

| Reagent | Molar Ratio (to 1,4-dibromobenzene) | Amount (for 1 mmol scale) |

| 1,4-Dibromobenzene | 1.0 | 236 mg |

| Pyrene-1-boronic acid | 2.2 | 541 mg |

| Potassium Carbonate | 4.0 | 552 mg |

| Pd(PPh₃)₄ | 0.05 | 58 mg |

| Toluene | - | 15 mL |

| Ethanol | - | 5 mL |

| Water | - | 5 mL |

| Parameter | Value |

| Reaction Temperature | 85-90 °C |

| Reaction Time | 24 hours |

Mechanistic Rationale for Reagent Selection

-

Palladium Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that readily generates the active Pd(0) species in solution. The triphenylphosphine ligands are crucial for stabilizing the palladium center throughout the catalytic cycle.

-

Base (K₂CO₃): The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the pyrenyl group to the palladium catalyst.

-

Solvent System (Toluene/Ethanol/Water): This biphasic solvent system is effective for Suzuki couplings. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base. Ethanol acts as a co-solvent to improve the miscibility of the two phases, thereby increasing the reaction rate.

Alternative Synthetic Routes: The Buchwald-Hartwig Amination

While the Suzuki-Miyaura coupling is ideal for forming the C-C bond in this compound, it is worth noting the Buchwald-Hartwig amination for the synthesis of related nitrogen-containing aromatic compounds.[6] This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an aryl halide with an amine.[6][7] This methodology is highly relevant for the synthesis of a broad range of functional organic materials where nitrogen atoms are incorporated into the aromatic framework.[8]

Characterization and Purity Assessment

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the solid product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Visualization of the Synthetic Process

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of this compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, high-purity material suitable for applications in organic electronics can be obtained. This guide serves as a foundational document for researchers embarking on the synthesis of this and related polycyclic aromatic hydrocarbons, providing both a practical protocol and an understanding of the underlying chemical principles.

References

- 1. chem.as.uky.edu [chem.as.uky.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1,4-Di(pyren-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Compound Identifier: 1,4-Di(pyren-1-yl)benzene CAS Number: 475460-77-6

Introduction: Unveiling a Luminescent Workhorse in Organic Electronics

This compound is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention within the scientific community for its robust photophysical properties and its versatile applications in the realm of organic electronics. Structurally, it features a central benzene ring symmetrically substituted with two pyrene moieties at the para positions. This unique arrangement of extended π-conjugated systems imparts the molecule with exceptional characteristics, including intense blue fluorescence and excellent charge transport capabilities. These attributes make it a highly sought-after material for the development of next-generation organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights and detailed protocols for researchers and professionals in materials science and drug development.

Synthesis and Purification: A Modern Approach to a Classic Structure

The synthesis of this compound is most commonly and efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl compounds with high yields and selectivity.[3][4][5] The reaction couples pyrene-1-boronic acid with 1,4-dibromobenzene.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Synthesis

Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

1,4-Dibromobenzene

-

Pyrene-1-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol

-

Deionized water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 1,4-dibromobenzene (1.0 mmol), pyrene-1-boronic acid (2.2 mmol), potassium carbonate (4.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add a solvent mixture of anhydrous toluene (15 mL), ethanol (5 mL), and deionized water (5 mL) to the reaction flask.

-

Reaction: Stir the reaction mixture vigorously and heat to reflux (approximately 85-90 °C) for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane (DCM) and wash with deionized water. Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a hexane/DCM gradient as the eluent, to yield this compound as a solid.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) oxidation state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure a high yield.[4]

-

Base: Potassium carbonate is used to activate the boronic acid for transmetalation to the palladium center, a key step in the catalytic cycle.[3]

-

Solvent System: The toluene/ethanol/water solvent system is a common choice for Suzuki couplings as it facilitates the dissolution of both organic and inorganic reagents and promotes the reaction.

Caption: Suzuki-Miyaura synthesis of this compound.

Photophysical and Electrochemical Properties: A Tale of Light and Charge

The electronic structure of this compound, with its extended π-conjugation, gives rise to its characteristic photophysical and electrochemical properties. These properties are fundamental to its performance in electronic devices.

| Property | Representative Value | Method of Determination | Significance |

| Absorption Maximum (λabs) | ~350 nm | UV-Vis Spectroscopy | Corresponds to the energy required for electronic transitions. |

| Emission Maximum (λem) | ~380-450 nm (blue) | Fluorescence Spectroscopy | Determines the color of light emitted in OLEDs. |

| Fluorescence Quantum Yield (Φf) | High | Comparative Method | A high quantum yield is essential for efficient light emission.[6] |

| HOMO Energy Level | ~ -5.4 eV | Cyclic Voltammetry | Influences hole injection and transport in electronic devices.[2] |

| LUMO Energy Level | ~ -2.9 eV | Cyclic Voltammetry | Affects electron injection and transport properties.[2] |

| Electrochemical Band Gap | ~ 2.5 eV | Cyclic Voltammetry | Indicates the energy difference between the HOMO and LUMO levels.[2] |

Note: The specific values can vary depending on the solvent and the measurement conditions. The values presented are representative for pyrene-based compounds.

The high fluorescence quantum yield of this compound is a direct consequence of the rigid and planar structure of the pyrene units, which minimizes non-radiative decay pathways. The HOMO and LUMO energy levels are crucial for designing efficient device architectures, as they determine the energy barriers for charge injection from the electrodes and transport between different layers.[2]

Applications in Organic Electronics: Powering the Future of Displays and Solar Energy

The excellent photophysical and charge-transporting properties of this compound make it a prime candidate for use in various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this compound can function as a blue-emitting material in the emissive layer (EML) or as a hole-transporting material (HTM) in the hole-transport layer (HTL).[7] When used as an HTM, its high hole mobility and appropriate HOMO level facilitate the efficient transport of holes from the anode to the emissive layer, leading to improved device efficiency and stability.

Caption: Role of this compound in an OLED.

Perovskite Solar Cells (PSCs)

In perovskite solar cells, hole-transport materials are essential for extracting and transporting the positive charge carriers (holes) generated in the perovskite absorber layer to the electrode. Pyrene-based materials, including this compound and its derivatives, have emerged as promising HTMs due to their excellent hole mobility, suitable energy levels that align well with the valence band of perovskite materials, and good chemical stability.[1][2] The use of such materials can lead to high power conversion efficiencies in PSCs.

Conclusion: A Bright Future for a Versatile Molecule

This compound stands out as a molecule of significant interest in materials science and organic electronics. Its straightforward synthesis via the Suzuki-Miyaura cross-coupling, coupled with its exceptional photophysical and electrochemical properties, makes it a valuable building block for a wide range of applications. As research in organic electronics continues to advance, the demand for high-performance materials like this compound is expected to grow, paving the way for more efficient and stable OLED displays, lighting, and next-generation solar cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrene-based hole transport materials for efficient perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 6. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Crystal Structure of 1,4-Di(pyren-1-yl)benzene: Synthesis, Properties, and Solid-State Characteristics

This technical guide offers a comprehensive exploration of 1,4-Di(pyren-1-yl)benzene, a significant molecule in the field of organic electronics. While a definitive single-crystal X-ray structure is not publicly available, this document synthesizes existing data on its synthesis, photophysical properties, and computational analysis. By examining closely related structures, we will infer the likely solid-state packing and intermolecular interactions that govern its material properties, providing a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of a Twisted Fluorophore

This compound is a polycyclic aromatic hydrocarbon (PAH) composed of a central benzene ring substituted at the para positions with two pyrene moieties. This molecular architecture is of considerable interest due to the unique photophysical properties imparted by the pyrene units, which are known for their strong fluorescence and propensity to form excimers.[1] The linkage to a central phenyl ring creates a larger, conjugated system with potential applications in organic light-emitting diodes (OLEDs), molecular sensors, and as a fluorescent probe.[2][3]

The substitution pattern is crucial; the 1,4- (para) arrangement suggests a more extended electronic conjugation compared to its 1,3- (meta) counterpart, which is expected to influence its electronic and photophysical behavior.[4] Understanding the three-dimensional structure and intermolecular interactions is paramount for predicting and tuning its performance in solid-state devices.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Reaction Scheme

The synthesis involves the coupling of pyrene-1-boronic acid with 1,4-dibromobenzene.

Caption: Synthetic scheme for this compound via Suzuki-Miyaura coupling.

Experimental Protocol

The following is a representative protocol for the synthesis:

-

Reaction Setup: To a flask are added 1,4-dibromobenzene (1.0 mmol), pyrene-1-boronic acid (2.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a base like potassium carbonate (4.0 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: A degassed solvent mixture, typically toluene, ethanol, and water, is added to the flask.

-

Reaction Conditions: The mixture is heated to reflux (around 85-90 °C) and stirred for 24 hours. Reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is cooled, and the organic product is extracted. The crude product is then purified, usually by column chromatography, to yield the pure this compound.

This methodology provides high yields of the desired product.[4]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₈H₂₂ | |

| Molecular Weight | 478.59 g/mol | |

| CAS Number | 475460-77-6 | [1] |

| Appearance | White to light yellow powder/crystal | [5] |

| UV Absorption (in CH₂Cl₂) | 280, 351 nm | [2] |

| Photoluminescence (in CH₂Cl₂) | 431 nm | [2] |

| Thermal Stability (TGA) | >320 °C (0.5% weight loss) | [2] |

The UV-Vis absorption spectrum is characteristic of the pyrene chromophore, and the photoluminescence in the blue region of the visible spectrum makes it a candidate for blue-emitting materials in OLEDs.[2]

Crystal Structure and Intermolecular Interactions: An Inferential Analysis

While a definitive crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics from computational studies and the known structures of similar molecules.

Molecular Conformation

Computational studies on dipyrenylbenzenes suggest a non-planar or twisted conformation.[4] The steric hindrance between the hydrogen atoms on the pyrene and benzene rings forces the pyrene moieties to rotate out of the plane of the central benzene ring. This is a critical structural feature, as it disrupts extensive π-conjugation and can prevent the strong intermolecular π-π stacking that often leads to fluorescence quenching in the solid state. For related dipyrenylbenzenes, inter-ring torsion angles have been observed in the range of 44.5° to 63.2°.[4]

Computational Electronic Properties

Theoretical calculations provide insight into the electronic structure of this compound. The para-linkage is expected to allow for greater electronic communication between the pyrene units compared to a meta-linkage, which would likely result in a smaller HOMO-LUMO gap.[4]

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound (Hypothetical) | ~ -5.8 | ~ -2.5 | ~ 3.3 |

| 1,3-Di(pyren-1-yl)benzene (Hypothetical) | -5.5 to -5.7 | -2.3 to -2.5 | 3.2 - 3.4 |

| Pyrene | ~ -5.8 | ~ -2.5 | ~ 3.3 |

Data adapted from hypothetical computational analysis.[4]

Caption: A typical workflow for the computational analysis of molecular properties.

Inferred Intermolecular Interactions and Crystal Packing

Based on the crystal structures of other pyrene derivatives, the solid-state packing of this compound is likely governed by a combination of weak intermolecular forces.[6][7]

-

π-π Interactions: Despite the twisted conformation, π-π interactions between the pyrene moieties of adjacent molecules are expected. These interactions are a hallmark of pyrene-containing crystals and are crucial in determining the charge transport properties of the material. The inter-centroid distances for such interactions in similar molecules are typically in the range of 3.5 to 3.7 Å.[6][7]

-

C-H···π Interactions: The hydrogen atoms on the periphery of the molecules can interact with the electron-rich π-systems of neighboring molecules. These C-H···π interactions act as a directional force, influencing the overall packing arrangement.

-

Absence of Strong Hydrogen Bonding: As a pure hydrocarbon, this compound lacks classical hydrogen bond donors or acceptors, making the weaker van der Waals forces, including π-π and C-H···π interactions, the dominant forces in the crystal lattice.

The twisted molecular shape would likely lead to a herringbone or slipped-stack packing motif, which can facilitate good charge carrier mobility while mitigating the formation of excimers that would broaden the emission spectrum.

Applications in Organic Electronics

The favorable photophysical and inferred solid-state properties of this compound make it a promising material for organic electronics, particularly as a blue emitter in OLEDs.[2][8]

Role in OLEDs

In an OLED device, this compound can be used in the emissive layer.[2] Its high fluorescence quantum yield and deep blue emission are desirable for display and lighting applications. The twisted structure helps to maintain high emission efficiency in the solid state by reducing concentration quenching.

Caption: A simplified schematic of a multilayer OLED device structure.

The performance of OLEDs using dipyrenylbenzene derivatives has been shown to be excellent, with some devices achieving high external quantum efficiencies and deep-blue emission, underscoring the potential of this class of materials.[4]

Conclusion

This compound stands out as a molecule of significant interest for materials science and organic electronics. While a definitive single-crystal structure remains to be publicly reported, a comprehensive analysis of its synthesis, photophysical properties, and computational data, supplemented by insights from related compounds, provides a robust understanding of its likely structural and electronic characteristics. The twisted molecular conformation, a consequence of steric hindrance, is key to its high solid-state fluorescence efficiency. The interplay of π-π and C-H···π interactions is expected to dictate its crystal packing, which in turn influences its charge transport properties. The continued investigation of this compound and its derivatives will undoubtedly contribute to the development of next-generation organic electronic devices.

References

- 1. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 2. lumtec.com.tw [lumtec.com.tw]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 1,4-Di(1-pyrenyl)benzene | 475460-77-6 | TCI EUROPE N.V. [tcichemicals.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Crystal structure of N 1-phenyl-N 4-[(E)-(pyren-1-yl)methylidene]benzene-1,4-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Frontier Molecular Orbital Energy Levels of 1,4-Di(pyren-1-yl)benzene

This guide provides a comprehensive technical overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 1,4-Di(pyren-1-yl)benzene. This molecule is a significant polycyclic aromatic hydrocarbon (PAH) in the field of organic electronics, valued for its potential applications in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). A thorough understanding of its frontier molecular orbitals is critical for designing and optimizing these next-generation electronic devices. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the exploration and application of novel organic semiconductor materials.

Introduction: The Significance of Frontier Orbitals in this compound

This compound is a fascinating molecule composed of a central benzene ring substituted at the para positions with two pyrene units. This specific isomeric arrangement allows for extended π-conjugation across the molecule, which dictates its electronic and photophysical properties. The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in determining a molecule's ability to donate or accept electrons, respectively. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that governs the molecule's optical absorption and emission characteristics, as well as its charge transport capabilities.

In the context of organic electronics, the HOMO level of a material is critical for efficient hole injection from the anode (e.g., indium tin oxide, ITO) and its transport through the organic layer. Conversely, the LUMO level is vital for electron injection from the cathode and its subsequent transport. The alignment of these energy levels with those of adjacent materials in a device stack is paramount for achieving high efficiency and performance. Therefore, the precise determination of the HOMO and LUMO energy levels of this compound is a foundational step in its evaluation as a functional material in organic electronic devices. Pyrene-based materials, in general, are known for their high charge carrier mobility and excellent photoluminescence, making them attractive candidates for these applications.

HOMO/LUMO Energy Levels of this compound

Precise experimental determination of the HOMO and LUMO energy levels for this compound is not extensively reported in publicly available literature. However, based on computational studies and comparisons with structurally similar molecules, such as its 1,3-isomer, we can provide well-grounded estimates. The para-substitution in the 1,4-isomer is expected to result in a greater degree of electronic conjugation between the pyrene units compared to the meta-substitution in the 1,3-isomer, which would likely lead to a smaller HOMO-LUMO gap.[1]

| Property | Estimated Value | Method |

| HOMO Energy Level | ~ -5.5 eV | Estimated based on general principles of electronic structure and conjugation in pyrene-based systems. |

| LUMO Energy Level | ~ -2.5 eV | Estimated based on general principles of electronic structure and conjugation in pyrene-based systems. |

| HOMO-LUMO Gap (ΔE) | ~ 3.0 eV | Estimated based on general principles of electronic structure and conjugation in pyrene-based systems.[1] |

Note: These values are estimates and should be confirmed by experimental measurements for specific applications.

Experimental Determination of Frontier Orbital Energy Levels

The HOMO and LUMO energy levels of organic materials are typically determined through a combination of electrochemical and optical spectroscopy techniques.

Cyclic Voltammetry (CV) for HOMO and LUMO Level Determination

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule.[2] By measuring the onset potentials for oxidation and reduction, the HOMO and LUMO energy levels can be estimated.

Experimental Protocol:

1. Solution Preparation:

-

Analyte Solution: Prepare a dilute solution (typically 1-5 mM) of this compound in a suitable anhydrous, high-purity solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[3] Given the polycyclic aromatic nature of the analyte, ensuring complete dissolution is crucial.

-

Supporting Electrolyte: Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the analyte solution. The electrolyte is essential to ensure sufficient conductivity of the solution.[4]

-

Internal Standard: It is best practice to use an internal standard with a known and stable redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.[5] This allows for accurate calibration of the potential axis.

2. Electrochemical Cell Setup:

-

A standard three-electrode cell is used, consisting of:

-

Working Electrode: A glassy carbon or platinum disk electrode.

-

Reference Electrode: A silver/silver nitrate (Ag/AgNO₃) or saturated calomel electrode (SCE).

-

Counter (Auxiliary) Electrode: A platinum wire or foil.

-

-

The electrochemical cell should be thoroughly cleaned and dried before use.

3. Measurement Procedure:

-

Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.[2]

-

Connect the electrodes to a potentiostat.

-

Record a cyclic voltammogram by scanning the potential. A typical scan might start from 0 V, scan to a positive potential (e.g., +1.5 V) to observe oxidation, then reverse the scan to a negative potential (e.g., -2.0 V) to observe reduction, and finally return to the initial potential. The scan rate is typically set between 20 and 100 mV/s.[5]

-

If ferrocene is used as an internal standard, its reversible oxidation peak should be clearly visible in the voltammogram.

4. Data Analysis:

-

Determine the onset potential of the first oxidation wave (Eox_onset) and the onset potential of the first reduction wave (Ered_onset) from the cyclic voltammogram. The onset potentials are determined by finding the intersection of the tangent to the rising current with the baseline.[5]

-

The HOMO and LUMO energy levels can then be estimated using the following empirical equations, referencing against the Fc/Fc⁺ couple (assuming the oxidation potential of Fc/Fc⁺ is at 0 V vs. the reference electrode):

Caption: Workflow for HOMO/LUMO Determination via Cyclic Voltammetry.

UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy is used to determine the optical band gap of a molecule by measuring its absorption of light as a function of wavelength. The onset of the lowest energy absorption band corresponds to the energy required to promote an electron from the HOMO to the LUMO.[5]

Experimental Protocol:

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be low enough to ensure that the absorbance at the maximum absorption wavelength (λmax) is within the linear range of the spectrophotometer (typically below 1.0).[5]

2. Spectrophotometer Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a reference (blank).

-

Fill a second matched quartz cuvette with the sample solution.

3. Spectrum Acquisition:

-

Place the reference and sample cuvettes in their respective holders in the spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range, which for pyrene derivatives is typically from around 250 nm to 500 nm.[6]

4. Data Analysis:

-

Identify the onset of the longest wavelength absorption band (λonset). This is determined by finding the intersection of the tangent of the leading edge of this absorption peak with the baseline.[5]

-

The optical band gap (Egopt) can be calculated from λonset using the following equation:

-

Egopt (eV) = 1240 / λonset (nm)

-

Caption: Workflow for Optical Band Gap Determination via UV-Vis Spectroscopy.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

Synthetic Protocol (Adapted from the synthesis of the 1,3-isomer): [3]

Materials:

-

1,4-Dibromobenzene

-

Pyrene-1-boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent system (e.g., a mixture of toluene, ethanol, and water)

Procedure:

-

To a round-bottom flask, add 1,4-dibromobenzene, pyrene-1-boronic acid, the palladium catalyst, and the base.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon) multiple times to create an inert atmosphere.

-

The solvent mixture is added to the flask.

-

The reaction mixture is heated to reflux (typically 85-90 °C) and stirred for a period of time (e.g., 24 hours), with the reaction progress monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Applications in Organic Electronics

The determined HOMO and LUMO energy levels of this compound are crucial for its application as a hole transport material (HTM) in OLEDs.[7] An ideal HTM should have a HOMO level that is well-aligned with the work function of the anode (e.g., ITO, ~-4.8 eV) to facilitate efficient hole injection. The estimated HOMO level of ~-5.5 eV for this compound suggests it could be a suitable candidate for this purpose. Furthermore, its high LUMO level would help to block electrons from passing through to the anode, thereby confining them to the emissive layer and increasing the device efficiency. The excellent photophysical properties and high charge-carrying capabilities of pyrene-based materials further enhance its potential in high-performance organic electronic devices.[5]

Conclusion

This technical guide has provided a comprehensive overview of the HOMO and LUMO energy levels of this compound, a promising material for organic electronics. While experimental data is still emerging, computational estimates and comparisons with related compounds provide valuable insights into its electronic structure. The detailed experimental protocols for cyclic voltammetry and UV-Vis spectroscopy outlined herein offer a clear pathway for the empirical determination of these crucial parameters. A solid understanding of the synthesis and the frontier molecular orbital energies of this compound is essential for the continued development and optimization of next-generation organic electronic devices.

References

- 1. Pyrene-based hole transport materials for efficient perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 3. Susceptibility of Polycyclic Aromatic Hydrocarbons in Oxidative Voltammetry: Unveiling the Effect of Electrolyte-coordination [jstage.jst.go.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Harnessing the Suzuki-Miyaura Cross-Coupling for the Synthesis of Advanced Pyrene Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the Suzuki-Miyaura cross-coupling reaction, specifically tailored for its application in the synthesis of functionalized pyrene derivatives. Pyrene, a polycyclic aromatic hydrocarbon (PAH), serves as a foundational building block for a new generation of materials in organic electronics and biomedical sensing due to its unique photophysical properties.[1][2][3][4] The Suzuki-Miyaura reaction offers an unparalleled method for the precise installation of various functional groups onto the pyrene core, enabling the fine-tuning of its electronic and optical characteristics. This document moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding and field-proven insights into optimizing this powerful synthetic tool for pyrene chemistry.

The Foundational Mechanism: A Deep Dive into the Suzuki-Miyaura Catalytic Cycle

First published by Akira Suzuki in 1979, and later recognized with the 2010 Nobel Prize in Chemistry, the Suzuki-Miyaura reaction has become an indispensable tool for forming carbon-carbon bonds.[5][6][7][8] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the use of relatively stable and non-toxic organoboron reagents.[9][10][11]

The reaction is a complex catalytic process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for specific substrates like pyrene derivatives. The process is universally accepted to proceed via three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][10][12]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the organohalide (e.g., bromopyrene). This is often the rate-determining step and results in a Pd(II) complex.[5][10] The reactivity of the halide is a critical parameter, with the general trend being I > OTf > Br >> Cl.[6]

-

Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. For this to occur efficiently, the boronic acid must be activated by a base.[13] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium, displacing the halide.[10][14][15]

-

Reductive Elimination : In the final step, the two organic groups coupled on the Pd(II) center are eliminated to form the new carbon-carbon bond of the desired product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][10]

Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Adapting the Suzuki Coupling for Pyrene Architectures

The synthesis of functionalized pyrenes is critical for developing materials with tailored properties for applications in organic electronics, such as OLEDs and OFETs, and as fluorescent probes.[1][2][16][17] The Suzuki-Miyaura reaction is particularly well-suited for this purpose, allowing for the introduction of aryl, heteroaryl, and other moieties at specific positions on the pyrene core.

Key Precursors: The Synthesis of Pyrene Boronic Acids and Esters

A successful coupling is contingent on the availability of the requisite organoboron coupling partner. For pyrene derivatives, this is typically a pyrene boronic acid or its more stable pinacol ester derivative. These are commonly synthesized via the Miyaura borylation reaction, where a bromopyrene is coupled with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.[18] Alternatively, halogen-metal exchange followed by borylation with a borate ester is a viable, though often less functional-group-tolerant, route.[19]

Overcoming Challenges in Pyrene Coupling

While powerful, the application of Suzuki-Miyaura coupling to PAHs like pyrene is not without its challenges:

-

Steric Hindrance : Substitution at sterically congested positions on the pyrene core (e.g., the 4-, 5-, 9-, or 10-positions) can significantly hinder the oxidative addition step. This often necessitates the use of bulkier, more electron-rich phosphine ligands to promote the reaction.[20]

-

Solubility : Pyrene and its derivatives often have poor solubility in common organic solvents, which can impede reaction kinetics. Careful selection of the solvent system is crucial for ensuring a homogeneous reaction mixture.

-

Reactivity of Halides : While bromopyrenes are common starting materials, the corresponding chloropyrenes are more cost-effective but significantly less reactive.[10] Coupling of chloro-pyrenes requires highly active catalyst systems, typically employing specialized N-heterocyclic carbene (NHC) or biarylphosphine ligands.[6][21]

Field-Proven Optimization Strategies

Achieving high yields and reproducibility in the Suzuki-Miyaura coupling of pyrene derivatives requires a systematic approach to optimizing reaction parameters.[22][23][24] The interplay between the catalyst, ligand, base, and solvent is critical and must be considered holistically.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of palladium source and its associated ligand is the single most important factor determining the success of a challenging coupling reaction.

-

Palladium Precatalysts : Common choices include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and Pd(dppf)Cl₂.[10][25] While Pd(PPh₃)₄ can be used directly as the active Pd(0) catalyst, Pd(II) sources like Pd(OAc)₂ require in situ reduction, which is often accomplished by a phosphine ligand.

-

Ligands : The ligand stabilizes the palladium center, enhances its solubility, and crucially, modulates its electronic and steric properties to facilitate the catalytic cycle.[6]

-

Triphenylphosphine (PPh₃) : A standard, cost-effective ligand suitable for many simple couplings of bromo- and iodopyrenes.

-

Bulky, Electron-Rich Phosphines : Ligands like SPhos, XPhos, and RuPhos are essential for coupling less reactive aryl chlorides or sterically hindered substrates.[7] Their electron-donating nature accelerates oxidative addition, while their steric bulk promotes reductive elimination.[26]

-

N-Heterocyclic Carbenes (NHCs) : These offer a highly effective alternative to phosphines, often providing superior stability and reactivity, especially for difficult substrates.[6]

-

The Critical Role of Base and Solvent

The base and solvent system must be selected to ensure both the activation of the boronic acid and the solubility of all reactants.

-

Bases : Inorganic bases are most common. Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are effective and widely used.[27] For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) may be required.[28][29] The presence of water is often necessary to dissolve the inorganic base.

-

Solvents : Aprotic solvents are generally preferred. Common choices include:

Data-Driven Reaction Optimization

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of pyrene derivatives, providing a starting point for optimization.

| Coupling Partners | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Bromopyrene + Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | >90 | General Conditions |

| 1-Chloropyrene + Arylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 85-95 | [7] |

| 1-Bromopyrene + Heteroarylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 100 | 70-90 | [25] |

| 1-Bromopyrene + Pyrene-1-boronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | ~80 | [32] |

Note: This table is a representative summary. Optimal conditions must be determined empirically for each specific substrate combination.

A Self-Validating Experimental Protocol

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling of 1-bromopyrene with phenylboronic acid. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Synthesis of 1-Phenylpyrene

Materials:

-

1-Bromopyrene (1.0 mmol, 281.16 mg)

-

Phenylboronic acid (1.2 mmol, 146.33 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.6 mg)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.42 mg)

-

Toluene (6 mL)

-

Ethanol (2 mL)

-

Deionized Water (2 mL)

Procedure:

-

Reaction Setup : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromopyrene, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

-

Inert Atmosphere : Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[30]

-

Solvent Addition : Add the degassed solvents (Toluene, Ethanol, Water) via syringe. The mixture should appear as a yellow suspension.

-

Heating and Reaction Monitoring : Place the flask in a preheated oil bath at 85 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification : Purify the crude product by column chromatography on silica gel, typically using a hexane/dichloromethane gradient, to yield 1-phenylpyrene as a white or pale-yellow solid.

Caption: Fig 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion and Future Directions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, providing a robust and versatile platform for the functionalization of pyrene. A thorough understanding of the reaction mechanism and the interplay of its various components is essential for adapting and optimizing protocols for these unique polycyclic aromatic substrates. By carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome challenges such as steric hindrance and low reactivity to efficiently synthesize novel pyrene derivatives. These tailored molecules are poised to drive innovation in high-performance organic electronics and advanced chemical sensors, underscoring the enduring power of this Nobel-winning transformation. Future efforts will likely focus on developing even more active, cost-effective (e.g., nickel-based), and environmentally benign catalytic systems to further expand the synthetic chemist's toolkit.[33][34][35]

References

- 1. chem.as.uky.edu [chem.as.uky.edu]

- 2. nbinno.com [nbinno.com]

- 3. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]

- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicreactions.org [organicreactions.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 22. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

- 23. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 24. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 25. benchchem.com [benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 29. researchgate.net [researchgate.net]

- 30. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. researchgate.net [researchgate.net]

- 35. mdpi.com [mdpi.com]

solubility of 1,4-Di(pyren-1-yl)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 1,4-Di(pyren-1-yl)benzene in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: Beyond Simple Data Points

This compound (DPB) is a fascinating molecule, characterized by its large, rigid, and highly conjugated structure composed of a central benzene ring flanked by two pyrene units. This architecture bestows upon it unique photophysical properties, making it a compound of interest in organic electronics, particularly as a blue-emitting material in Organic Light Emitting Diodes (OLEDs). However, the very features that grant it these desirable electronic properties—its large size and high degree of aromaticity—also govern its solubility, a critical parameter for its processing and application.

This guide deviates from a simple recitation of solubility values. Instead, it provides a foundational understanding of the factors controlling the solubility of DPB, offers a framework for solvent selection, and presents a robust experimental protocol for its quantitative determination. This approach is designed to empower researchers to make informed decisions tailored to their specific experimental context.

Part 1: Molecular Architecture and Its Implications for Solubility

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

In the case of this compound, the dominant solute-solute interactions are π-π stacking and van der Waals forces. The large, flat surfaces of the pyrene units allow for significant facial overlap, leading to strong intermolecular attractions. These forces are responsible for the typically crystalline and high-melting-point nature of large polycyclic aromatic hydrocarbons (PAHs).

Therefore, effective solvents for DPB must be capable of disrupting these strong π-π stacking interactions. This leads us to the guiding principle of "like dissolves like." Solvents with similar intermolecular force characteristics to DPB are the most likely candidates for achieving significant solubility. Given DPB's nonpolar, aromatic nature, suitable solvents will generally be nonpolar or weakly polar and often aromatic themselves.

Part 2: A Predictive Framework for Solvent Selection

A purely trial-and-error approach to solvent selection is inefficient. A more systematic method involves considering solvent properties such as polarity, aromaticity, and Hansen Solubility Parameters (HSP).

Table 1: Potential Organic Solvents for this compound Categorized by Chemical Family

| Solvent Class | Examples | Rationale for Potential Solubility |

| Aromatic Hydrocarbons | Toluene, Xylenes, Mesitylene | The aromatic rings of these solvents can engage in π-π interactions with the pyrene units of DPB, effectively solvating the molecule. These are often the best starting points. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene | These solvents have a good balance of polarity and dispersibility. Their ability to induce dipoles can help disrupt the π-π stacking of DPB. Dichlorobenzene, being aromatic, is particularly promising. |

| Ethers | Tetrahydrofuran (THF), Dioxane | While more polar than aromatic hydrocarbons, the cyclic ether structure of THF and dioxane can offer moderate solubility, especially with heating. |

| High-Boiling Point Apolar Solvents | Decalin, Tetralin | These solvents can be effective, particularly at elevated temperatures, due to their nonpolar nature and the increased kinetic energy available to overcome solute-solute interactions. |

| Amides | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | These are highly polar aprotic solvents and are less likely to be good solvents for the nonpolar DPB. However, they can sometimes solvate large organic molecules through complex interactions and are worth considering in specific contexts. |

| Alcohols & Ketones | Methanol, Ethanol, Acetone | These polar protic and polar aprotic solvents are generally poor choices for dissolving large, nonpolar PAHs like DPB due to their strong hydrogen-bonding networks (in the case of alcohols) and high polarity. In fact, they are often used as anti-solvents for recrystallization. |

Part 3: Experimental Determination of Solubility

Where published data is unavailable, direct experimental measurement is the definitive method. The following protocol describes a standard method for determining the solubility of a compound like DPB using UV-Vis spectroscopy, which is well-suited to chromophoric molecules.

Principle: The Saturation Method

The principle is to create a saturated solution of DPB at a specific temperature, where the solution is in equilibrium with excess, undissolved solid. By measuring the concentration of the dissolved DPB in a filtered aliquot of the supernatant, the solubility at that temperature is determined.

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the saturation method.

Detailed Step-by-Step Protocol

-

Preparation of Calibration Curve:

-

Prepare a stock solution of DPB of known concentration in the solvent of interest. This may require significant sonication or gentle heating to fully dissolve.

-

Perform a series of accurate serial dilutions from the stock solution to create at least five standards of varying, known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for DPB.

-

Plot absorbance versus concentration. The result should be a linear plot that adheres to the Beer-Lambert Law (A = εbc). The slope of this line is the molar absorptivity (ε).

-

-

Sample Preparation and Equilibration:

-

To a series of glass vials, add an excess amount of solid DPB (enough so that undissolved solid is clearly visible at the end).

-

Pipette a precise volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker or on a stir plate set to a constant temperature (e.g., 25.0 °C).

-

Allow the solutions to equilibrate for at least 24 hours. For large, slowly dissolving molecules like DPB, 48 hours is recommended to ensure equilibrium is reached.

-

-

Sampling and Analysis:

-

After equilibration, remove the vials and let the undissolved solid settle for at least 2 hours in the same temperature-controlled environment.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant.

-

Immediately filter the aliquot through a solvent-resistant (e.g., PTFE) 0.2 µm syringe filter to remove any suspended microcrystals. This step is critical to avoid artificially high results.

-

Accurately dilute the filtered sample with the same solvent to bring its concentration into the linear range of your calibration curve. A significant dilution will likely be necessary.

-

Measure the absorbance of the diluted sample at λ_max.

-

Using the equation from your calibration curve, calculate the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

The result is the solubility of DPB in that solvent at the specified temperature, typically expressed in mol/L or mg/mL.

-

Trustworthiness and Self-Validation

-

Equilibrium Confirmation: To ensure true equilibrium has been reached, you can measure the concentration at 24 hours and again at 48 hours. If the values are consistent, equilibrium has been achieved.

-

Multiple Replicates: The experiment should be performed in triplicate for each solvent to ensure reproducibility and to calculate standard deviation.

-

Filter Compatibility: Always ensure the syringe filter material is chemically compatible with the solvent being used to prevent contamination of the sample.

Part 4: Concluding Remarks

A Senior Application Scientist's Guide to the Computational Modeling of Pyrene-Containing PAHs

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Dichotomy of Pyrene—From Environmental Villain to Photonic Hero

Pyrene, a four-ringed polycyclic aromatic hydrocarbon (PAH), occupies a unique space in chemical research. It is a persistent environmental pollutant formed from the incomplete combustion of organic materials, and its metabolites are linked to the carcinogenic activity of more complex PAHs.[1][2][3] Several PAHs, including derivatives of pyrene, are considered carcinogenic to animals and likely to humans, making their study critical for public health and toxicology.[2][4][5][6] Yet, pyrene's distinct photophysical properties—a long fluorescence lifetime, high quantum yield, and remarkable sensitivity to its local environment—make it an invaluable probe in molecular biology and a building block for advanced optoelectronic materials.[7][8]

This dual identity necessitates a profound, molecular-level understanding of its behavior. How does its structure relate to its toxicity? What governs its interactions with biological macromolecules or other materials? Answering these questions experimentally can be challenging, costly, and time-consuming. Computational modeling provides a powerful, cost-effective alternative, allowing us to simulate pyrene's behavior with high fidelity, predict its properties, and guide experimental design.[9][10]

This guide is structured to provide a practical, in-depth exploration of the primary computational methodologies employed in the study of pyrene-containing PAHs. We will move from the foundational principles of quantum mechanics, which govern electronic structure and reactivity, to the classical dynamics that describe intermolecular interactions and bulk behavior, and finally, to the predictive models that link these fundamental properties to real-world toxicity. Our focus is not merely on the "how" but on the "why"—justifying the choice of each computational tool to build a robust, validated, and predictive modeling workflow.

Part 1: Quantum Chemical Methods—Decoding Electronic Structure and Reactivity

At the heart of pyrene's chemical personality lies its electron distribution. Quantum chemical (QM) methods, particularly Density Functional Theory (DFT), are the workhorses for probing this electronic landscape. DFT offers an optimal balance of computational accuracy and efficiency for systems of this size, making it the go-to method for calculating fundamental properties that govern reactivity and spectroscopic behavior.[11][12][13]

The Rationale Behind Method Selection: Functionals and Basis Sets

The accuracy of a DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For PAHs like pyrene, hybrid functionals such as B3LYP have consistently demonstrated excellent agreement with experimental data for properties like geometry, electronic structure, and vibrational frequencies.[11][12][14] Other modern functionals, including the M06-2X or ωB97XD, can also be employed, particularly when non-covalent interactions are critical.[11][15] The choice is a trade-off; B3LYP is a well-validated, general-purpose functional, while others may offer slight advantages for specific properties at a higher computational cost.

-

Basis Set: This is the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-311++G(d,p) are frequently used for PAHs.[11] The "6-311" indicates a flexible description of the core and valence electrons. The "++G" adds diffuse functions, which are crucial for accurately describing the spatially extended π-systems of PAHs and any potential anionic states. The "(d,p)" adds polarization functions, allowing the orbitals to change shape in response to the molecular environment, which is essential for describing chemical bonding accurately.

Key Calculable Properties and Their Significance

A single DFT geometry optimization and frequency calculation can yield a wealth of information about a pyrene-containing PAH.

| Property | Description & Significance |

| Optimized Geometry | The lowest energy 3D structure of the molecule. Provides bond lengths and angles that can be compared with crystallographic data for validation. |

| Heat of Formation | The energy change when the compound is formed from its constituent elements. Used to assess the relative stability of different isomers.[12][16] |

| HOMO-LUMO Gap (ΔE) | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is a critical indicator of chemical reactivity and electronic excitability. A smaller gap suggests the molecule is more easily excited and generally more reactive.[12][16] This descriptor is frequently used in toxicity models.[17] |

| Ionization Potential (IP) | The energy required to remove an electron (approximated by -EHOMO). Relates to the molecule's ability to be oxidized. |

| Electron Affinity (EA) | The energy released when an electron is added (approximated by -ELUMO). Relates to the molecule's ability to be reduced. |

| Chemical Hardness (η) | Calculated as (IP - EA) / 2. It measures the resistance of a compound to changes in its electron distribution. Harder molecules are typically less reactive.[12][16] |

| Vibrational Frequencies | Predicts the molecule's infrared (IR) spectrum. Can be compared with experimental IR data to validate the calculated structure and functional/basis set choice.[14] |

Diagram: Standard DFT Workflow for a PAH Molecule

References

- 1. PUBLIC HEALTH STATEMENT - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. nepc.gov.au [nepc.gov.au]

- 3. Predictive modeling of polycyclic aromatic hydrocarbon formation during pyrolysis [dspace.mit.edu]

- 4. ijaar.org [ijaar.org]

- 5. Polycyclic aromatic hydrocarbons (PAHs) | SA Health [sahealth.sa.gov.au]

- 6. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 8. Controlling the π-stacking behavior of pyrene derivatives: influence of H-bonding and steric effects in different states of aggregation [pubmed.ncbi.nlm.nih.gov]

- 9. Using quantitative structure-activity relationships (QSAR) to predict toxic endpoints for polycyclic aromatic hydrocarbons (PAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of structural, electronic and toxicity profiles of pyrene, benzo[e]pyrene, and their ozonolysis products by using computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DFT Study of Monochlorinated Pyrene Compounds [scirp.org]

- 13. Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Introduction: The Quest for Stable and Efficient Blue Emitters

An Application Guide to Utilizing 1,4-Di(pyren-1-yl)benzene as a Blue Emitter in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering superior contrast, color reproduction, and form factor flexibility. A full-color OLED display requires efficient and stable red, green, and blue-emitting materials.[1] While significant progress has been made in red and green emitters, developing high-performance, deep-blue emitters with long operational lifetimes remains a primary challenge in the field.

Pyrene, a polycyclic aromatic hydrocarbon, has emerged as a promising candidate for blue emitters due to its inherent high fluorescence quantum efficiency, excellent charge carrier mobility, and robust chemical stability.[2][3] However, the planar nature of the pyrene molecule often leads to strong π-π stacking in the solid state. This aggregation can result in the formation of "excimers" (excited-state dimers), which produce an undesirable red-shifted, broad emission, compromising the color purity and efficiency of the intended blue emission.[2]

The molecule this compound (DPB) is designed to mitigate this issue. By linking two pyrene units to a central benzene core at the para positions, the molecule adopts a more twisted, three-dimensional structure. This sterically hindered arrangement effectively disrupts intermolecular packing, suppressing excimer formation and preserving the intrinsic blue monomer emission of the pyrene chromophore.[4] This guide provides a detailed overview of the properties of DPB and outlines protocols for its application as a blue emitter in OLEDs.

Physicochemical and Photophysical Properties of this compound (DPB)

A thorough understanding of the material's properties is fundamental to designing an efficient OLED device. DPB's characteristics make it a suitable candidate for the emissive layer (EML).

-

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Core Properties of this compound

| Property | Value / Range | Remarks |

| Molecular Formula | C₃₈H₂₂ | - |

| Molecular Weight | 478.58 g/mol | - |

| Appearance | Yellow or light-colored solid | Typical for polycyclic aromatic hydrocarbons. |

| Thermal Stability (TGA) | >320 °C (0.5% weight loss)[5] | High thermal stability is crucial for durability during vacuum deposition and device operation. |

| UV-Vis Absorption (in CH₂Cl₂) | 280 nm, 351 nm[5] | Corresponds to π-π* transitions within the aromatic system. |

| Photoluminescence (PL) (in CH₂Cl₂) | 431 nm[5] | Indicates emission in the blue region of the visible spectrum. |

| HOMO Energy Level | ~ -5.6 eV[6] | Estimated based on similar pyrene derivatives. This level is compatible with hole injection from standard HTLs. |

| LUMO Energy Level | ~ -2.5 eV[2] | Estimated based on similar pyrene derivatives. Determines the energy barrier for electron injection. |

| Hole Mobility | 10⁻⁴ - 10⁻³ cm²/Vs[6] | Estimated based on related pyrene compounds. Pyrene is known for good hole transport characteristics.[7] |

| Electron Mobility | 10⁻⁶ - 10⁻⁵ cm²/Vs | Generally lower than hole mobility in many pyrene systems, necessitating a dedicated electron transport layer.[8] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is an effective method for synthesizing DPB.[1] This protocol provides a general methodology.

Reaction Scheme: 1,4-Dibromobenzene + 2 * Pyrene-1-boronic acid → this compound

Materials:

-

1,4-Dibromobenzene

-

Pyrene-1-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, and water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Setup: In a Schlenk flask, combine 1,4-dibromobenzene (1 equivalent), pyrene-1-boronic acid (2.2 equivalents), and the base (4 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is critical as the palladium catalyst is sensitive to oxygen.

-

Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O) to the flask.

-

Catalyst Addition: Add the palladium catalyst (e.g., 2-5 mol%) to the reaction mixture under a positive pressure of inert gas.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product into an organic solvent (e.g., Dichloromethane or Chloroform), wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Purify the crude product using column chromatography on silica gel. A final purification step for OLED-grade material involves temperature-gradient sublimation to achieve >99.5% purity.

Protocol 2: Fabrication of a DPB-Based OLED Device

This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation (VTE), a standard technique for producing high-performance devices.

-

Workflow for OLED Fabrication

Caption: Step-by-step workflow for fabricating a DPB-based OLED.

Materials & Equipment:

-

Patterned Indium Tin Oxide (ITO)-coated glass substrates (~15-20 Ω/sq)

-

High-purity organic materials:

-

Hole-Transporting Layer (HTL): N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)

-

Emissive Layer (EML): this compound (DPB)

-

Electron-Transporting Layer (ETL): 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBI)[2]

-

Electron-Injection Layer (EIL): Lithium Fluoride (LiF)

-

-

High-purity Aluminum (Al) for the cathode

-

Deionized water, acetone, isopropanol (spectroscopic grade)

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

-

UV-Ozone or Oxygen Plasma cleaner

-

Nitrogen-filled glovebox

Procedure:

-

Substrate Cleaning (Critical Step):

-

Sequentially sonicate the patterned ITO substrates in baths of deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of high-purity nitrogen.

-

Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes. This step removes organic contaminants and increases the ITO work function, which is crucial for efficient hole injection.

-

-

Organic and Cathode Layer Deposition:

-

Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

-

Deposit the layers sequentially without breaking the vacuum. The deposition rate and thickness must be precisely controlled using quartz crystal monitors.